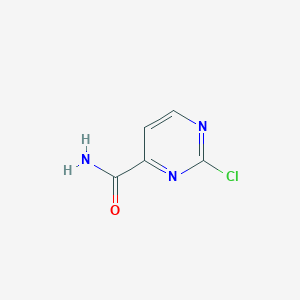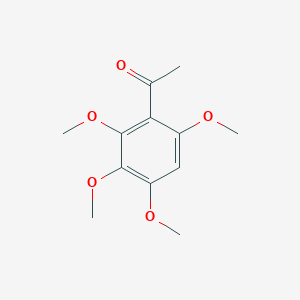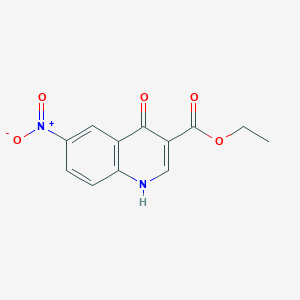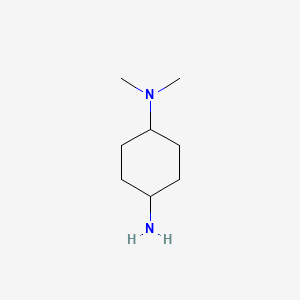
2-Chloropyrimidine-4-carboxamide
概要
説明
2-Chloropyrimidine-4-carboxamide is a nitrogen-containing heterocyclic compound . It has a molecular weight of 157.56 . The IUPAC name for this compound is 2-chloro-4-pyrimidinecarboxamide .
Molecular Structure Analysis
The InChI code for this compound is 1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) . This indicates that the compound contains one carbon ©, five hydrogen (H), one chlorine (Cl), three nitrogen (N), and one oxygen (O) atom.Physical and Chemical Properties Analysis
This compound is a solid substance . The compound should be stored in a refrigerator .科学的研究の応用
1. Inhibition of NF-kappaB and AP-1 Gene Expression
2-Chloropyrimidine-4-carboxamide derivatives have been studied for their ability to inhibit transcription mediated by NF-kappaB and AP-1 transcription factors. These factors are crucial in inflammatory and immune responses. Modifications to the pyrimidine ring of this compound have been explored to improve oral bioavailability and cell-based activity, with particular attention to the positions and types of substituents on the pyrimidine ring affecting activity and gastrointestinal permeability (Palanki et al., 2000).
2. Anti-Inflammatory Properties
The pyrimidine nucleoside, 1-β-D-ribofuranosyl pyridin-2-one-5-carboxamide, a derivative of this compound, has been identified as an anti-inflammatory agent. It's used in treating adjuvant-induced arthritis and is structurally related to cancer markers found in chronic myelogenic leukemia patients (Rajeswaran & Srikrishnan, 2008).
3. Supramolecular Structure in Complexes
Studies have demonstrated the formation of a supramolecular structure in the crystal of the complex involving 6-phenyl-2-chloropyrimidine-4-carboxamide. This includes dimer associates of amide molecules, linked by dioxane molecules and intermolecular hydrogen bonds into infinite ribbons, indicating its potential in forming stable complexes (Rybalova et al., 2007).
4. Antitubercular Activity
Novel derivatives of this compound have been synthesized and evaluated for their antitubercular activity. Certain compounds showed potent activity against Mycobacterium tuberculosis, highlighting their potential as anti-tuberculosis agents (Srinu et al., 2019).
5. Development of P2Y12 Antagonists
2-Phenyl-pyrimidine-4-carboxamide analogs, related to this compound, have been optimized as P2Y12 antagonists. Thesecompounds show excellent ex vivo potency in human plasma for platelet aggregation assays, indicating their potential in cardiovascular therapies (Caroff et al., 2014).
6. Antimicrobial Activity
3-Amino-5-methyl-2-(alkylthio)-4-oxo-N-aryl-3,4-dihydrothieno(2,3-d)pyrimidine-6-carboxamides, which can be synthesized from this compound derivatives, have been shown to possess significant antimicrobial activity. This includes efficacy against strains such as Proteus vulgaris and Pseudomonas aeruginosa (Kolisnyk et al., 2015).
7. Potential in Anticancer Research
Ruthenium(II) complexes incorporating 2-pyridyl-2-pyrimidine-4-carboxylic acid, a related compound, have been investigated for their antiproliferative activity against cancer cell lines. This research indicates the potential of this compound derivatives in developing anticancer drugs (Pierroz et al., 2012).
8. NNMT Inhibitors for Treating Diabetes
Novel pyrimidine-5-carboxamide compounds, related to this compound, have been explored as NNMT inhibitors for the treatment of diabetes. These compounds have shown potential in addressing metabolic syndrome and chronic kidney disease, demonstrating the diverse therapeutic applications of this chemical class (Sabnis, 2021).
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
2-Chloropyrimidine-4-carboxamide plays a significant role in biochemical reactions, particularly in the inhibition of certain enzymes. It interacts with enzymes such as cyclooxygenase-2 (COX-2), where it exhibits inhibitory activity . This interaction is crucial in the context of anti-inflammatory responses, as COX-2 is involved in the synthesis of pro-inflammatory mediators. The compound’s ability to inhibit COX-2 suggests its potential as an anti-inflammatory agent .
Cellular Effects
This compound affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, particularly those involved in inflammatory responses. By inhibiting COX-2, the compound reduces the production of prostaglandins, which are key mediators of inflammation . This reduction in prostaglandin levels can lead to decreased inflammation and pain. Additionally, the compound may affect gene expression related to inflammatory pathways, further modulating cellular responses .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, particularly enzymes. The compound binds to the active site of COX-2, inhibiting its enzymatic activity . This inhibition prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation. The compound’s structure allows it to fit into the enzyme’s active site, blocking substrate access and effectively inhibiting the enzyme’s function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are important factors in its long-term efficacy. Studies have shown that the compound remains stable under ambient conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained anti-inflammatory effects, although the degree of efficacy may vary depending on the experimental conditions .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits COX-2 activity and reduces inflammation without significant adverse effects . At higher doses, toxic effects may be observed, including gastrointestinal disturbances and potential liver toxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.
Metabolic Pathways
This compound is involved in metabolic pathways related to its anti-inflammatory activity. The compound interacts with enzymes such as COX-2, influencing the metabolic flux of arachidonic acid and its conversion to prostaglandins . By inhibiting COX-2, the compound alters the levels of metabolites involved in inflammatory responses, contributing to its therapeutic effects .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as inflamed tissues . The compound’s distribution is influenced by its chemical properties, including its solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound exerts its effects at the appropriate sites within the cell, enhancing its therapeutic potential .
特性
IUPAC Name |
2-chloropyrimidine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClN3O/c6-5-8-2-1-3(9-5)4(7)10/h1-2H,(H2,7,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UXXQEVFRPLIOHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1C(=O)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80289417 | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22536-66-9 | |
| Record name | 22536-66-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80289417 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Chloropyrimidine-4-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of studying the supramolecular structure of 6-phenyl-2-chloropyrimidine-4-carboxamide?
A1: Understanding the supramolecular structure of a compound, particularly how it interacts with other molecules through non-covalent bonds, is crucial for various reasons. In this case, the research highlights how 6-phenyl-2-chloropyrimidine-4-carboxamide forms distinct arrangements with dioxane and ethanol []. This information can be valuable for:
Q2: Does the research mention any spectroscopic data that helps characterize 6-phenyl-2-chloropyrimidine-4-carboxamide?
A2: While the abstract doesn't provide specific spectroscopic data, it's highly likely that the full research article utilizes techniques like X-ray diffraction to determine the supramolecular structure []. X-ray diffraction is a powerful method for elucidating the arrangement of molecules within a crystal lattice. Additionally, techniques like NMR spectroscopy and mass spectrometry could have been employed to confirm the compound's identity and purity.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(2-nitrobenzyl)oxy]-1H-isoindole-1,3(2H)-dione](/img/structure/B1347222.png)






![3-[(4-Acetamidophenyl)sulfonylamino]propanoic acid](/img/structure/B1347232.png)





